Naphthalen-1-yl vs. Pyridin-4-ylthio Substituent: Linker Electronegativity and Conformational Impact on Target Binding
The target compound bears a naphthalen-1-ylmethyl ketone side chain (C–C bond linkage to carbonyl), whereas the closest purchasable analog 1-(5-(pyridin-4-yl)indolin-1-yl)-2-(pyridin-4-ylthio)ethanone (CAS 723259-00-5) incorporates a thioether (–S–CH₂–) bridge . The C–C vs. C–S–C connectivity alters the electron density at the carbonyl and the spatial trajectory of the aromatic ring system. In the published 1-(indolin-1-yl)ethan-1-one SAR series, compound 20l (Y08624), which retains a direct carbon-linked aromatic substituent at the ethanone α-position, achieved TRIM24 IC₅₀ = 0.98 μM and BRPF1 IC₅₀ = 1.16 μM, with in vivo tumor growth inhibition (TGI) of 53% at 50 mg·kg⁻¹·day⁻¹ in prostate cancer xenograft models [1]. Introduction of a sulfur atom in the linker would alter both hydrogen-bonding capacity and conformational flexibility, likely disrupting the key interactions observed for the carbon-linked series.
| Evidence Dimension | Linker chemistry and target binding affinity |
|---|---|
| Target Compound Data | Naphthalen-1-ylmethyl ketone: C–C bond linkage to carbonyl; aromatic ring count = 3 (naphthalene + indoline benzene + pyridine) |
| Comparator Or Baseline | 1-(5-(Pyridin-4-yl)indolin-1-yl)-2-(pyridin-4-ylthio)ethanone: C–S–C thioether linkage; aromatic ring count = 2 |
| Quantified Difference | Class-representative compound 20l (C–C linked aromatic): TRIM24 IC₅₀ = 0.98 μM, BRPF1 IC₅₀ = 1.16 μM; TGI = 53% (50 mg/kg/day). No quantitative data available for thioether-linked analog. |
| Conditions | TRIM24/BRPF1 bromodomain AlphaScreen assay; PC xenograft (22Rv1) mouse model [1] |
Why This Matters
The linker atom identity (C vs. S) is a known determinant of metabolic stability and target residence time; procurement decisions predicated on target-class activity must account for the absence of thioether bioisosteric equivalence data.
- [1] Xiang, Q.; Luo, G.; Zhang, C.; et al. Eur. J. Med. Chem. 2022, 236, 114311. Compound 20l (Y08624) TRIM24 IC₅₀ = 0.98 μM; BRPF1 IC₅₀ = 1.16 μM; in vivo TGI = 53% at 50 mg/kg/day in 22Rv1 xenograft. View Source
